2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyridine ring substituted with cyano and thiophene groups, as well as a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route starts with the preparation of the pyridine ring, which is then functionalized with cyano and thiophene groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various types of cancer.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets in cancer cells. It is believed to induce apoptosis by disrupting the function of key proteins involved in cell survival and proliferation . The exact molecular pathways are still under investigation, but it is thought to involve the inhibition of certain enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid: Similar structure but with an acetic acid group instead of an acetamide group.
2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide: Contains a bipyridine moiety and an acetohydrazide group.
Uniqueness
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its potential as an anticancer agent sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H12F3N3OS2 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H12F3N3OS2/c20-19(21,22)13-3-1-4-14(9-13)24-17(26)11-28-18-12(10-23)6-7-15(25-18)16-5-2-8-27-16/h1-9H,11H2,(H,24,26) |
InChI Key |
FKDUHKCLQQJLQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N)C(F)(F)F |
Origin of Product |
United States |
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